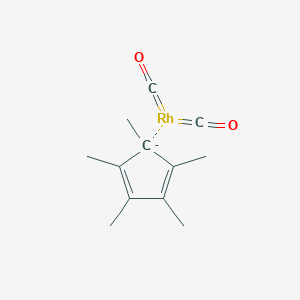
(12aR)-9-amino-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(12aR)-9-amino-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, dimethylamino, fluoro, and hydroxy groups. Its unique chemical properties make it a subject of interest in research and industrial applications.
准备方法
The synthesis of (12aR)-9-amino-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the tetracene core, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include fluorinating agents, dimethylamine, and amino group donors. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.
化学反应分析
(12aR)-9-amino-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its unique chemical properties. In medicine, it may be investigated for its potential use in drug development, particularly for its interactions with specific molecular targets. In industry, it can be used in the development of new materials and chemical processes .
作用机制
The mechanism of action of (12aR)-9-amino-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
Compared to other similar compounds, (12aR)-9-amino-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride stands out due to its unique combination of functional groups and its specific chemical properties. Similar compounds may include other tetracene derivatives with different substituents, such as (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-{[methoxy(methyl)amino]methyl}-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydro-2-tetracenecarboximidic acid
属性
分子式 |
C21H24Cl2FN3O7 |
|---|---|
分子量 |
520.3 g/mol |
IUPAC 名称 |
(12aR)-9-amino-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H22FN3O7.2ClH/c1-25(2)14-8-4-6-3-7-9(22)5-10(23)15(26)12(7)16(27)11(6)18(29)21(8,32)19(30)13(17(14)28)20(24)31;;/h5-6,8,14,26-27,30,32H,3-4,23H2,1-2H3,(H2,24,31);2*1H/t6?,8?,14?,21-;;/m0../s1 |
InChI 键 |
CYOHBXSMXLZPAU-FQDUUPRVSA-N |
手性 SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F.Cl.Cl |
规范 SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


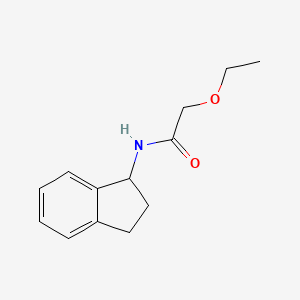

![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14798266.png)
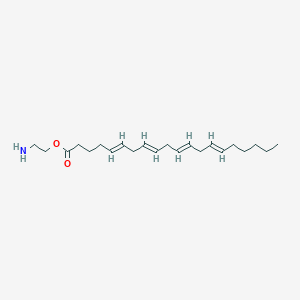
![[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone](/img/structure/B14798276.png)
![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B14798283.png)
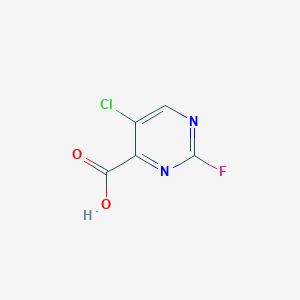
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B14798303.png)
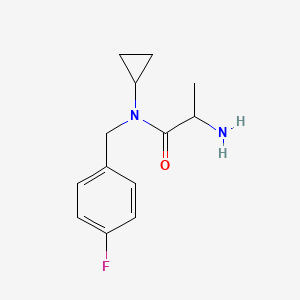
![2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14798315.png)
![2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate](/img/structure/B14798316.png)
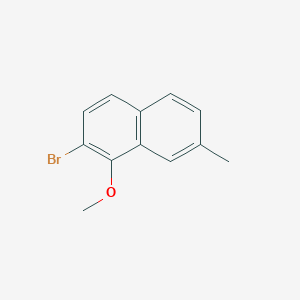
![(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile](/img/structure/B14798326.png)
